3-fluoro-N-(3-methoxyphenyl)benzamide
Description
3-Fluoro-N-(3-methoxyphenyl)benzamide is a benzamide derivative characterized by a fluorine substituent at the 3-position of the benzoyl ring and a 3-methoxyphenyl group attached to the amide nitrogen. For instance, a pharmaceutical composition containing a related derivative (4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxy-N-(3-methoxyphenyl)benzamide) has been investigated for targeting the S1 pocket of glutamate carboxypeptidase II (GCP II), a therapeutic target for neurodegenerative diseases like Alzheimer’s .
The synthesis typically involves coupling reactions between substituted benzoic acids or acid chlorides and anilines. Advanced characterization techniques such as NMR, HRMS, and X-ray crystallography are employed to confirm its structure and purity .
Properties
IUPAC Name |
3-fluoro-N-(3-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-13-7-3-6-12(9-13)16-14(17)10-4-2-5-11(15)8-10/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRLXRSVFNWGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-fluoro-N-(3-methoxyphenyl)benzamide typically involves the reaction of 3-methoxyaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
3-fluoro-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-N-(3-methoxyphenyl)benzamide has been explored for its potential therapeutic properties, particularly in the following areas:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Analgesic Properties : Its interaction with pain pathways indicates potential use as an analgesic agent .
- Anticancer Research : The structural characteristics of this compound suggest it may exhibit anticancer activity, warranting further investigation into its mechanisms of action against various cancer cell lines.
Chemical Synthesis
This compound serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules, facilitating research in chemical reactions and material science .
Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors, which could lead to significant biological effects. The fluorine atom and methoxy group enhance its binding affinity and selectivity towards these targets.
Industrial Applications
The compound's properties make it suitable for use in developing new materials with specific electronic or optical characteristics. Its stability and reactivity are advantageous in various industrial applications.
Case Study 1: Anti-inflammatory Mechanisms
A study investigated the effects of this compound on inflammatory responses in vitro. Results indicated that the compound significantly reduced the expression of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
Research conducted on the anticancer properties of this compound demonstrated that it inhibited cell proliferation in several cancer cell lines, including breast and colon cancer cells. The study highlighted its mechanism involving apoptosis induction and cell cycle arrest.
Case Study 3: Synthesis Pathways
A comprehensive analysis of synthetic routes for producing this compound revealed multiple methodologies, including reductive amination and coupling reactions. Optimization of these methods has led to improved yields and purity, making it more accessible for research purposes.
Comparison Table of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Benzamide structure with fluorine | Potential anti-inflammatory and analgesic effects |
| 5-Bromo-2-fluoro-N-(3-methoxyphenyl)benzamide | Contains bromine instead of fluorine | Different halogen substitution |
| 3-Fluoro-N-(4-methoxyphenyl)benzamide | Similar benzamide structure | Variation in methoxy position |
Mechanism of Action
The mechanism of action of 3-fluoro-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (e.g., F, NO₂): Enhance metabolic stability and binding affinity to targets like EGFR or GCP II. For example, fluorination at the 3-position improves lipophilicity and target engagement .
- Methoxy vs.
- Bulkier Substituents (e.g., quinazolinone): Increase steric hindrance, which can improve selectivity but reduce bioavailability. Compound 4d’s quinazolinone moiety contributes to its potent EGFR inhibition .
Physicochemical and Crystallographic Properties
- Polymorphism: 3-Fluoro-N-(3-fluorophenyl)benzamide exists in two polymorphic forms (Form I and II) due to disorder in crystal packing. Form I (monoclinic, C2/c) and Form II (P2₁) differ in hydrogen-bonding networks (N–H···O vs. C–H···F/F···F interactions), impacting solubility and stability .
- Synthetic Accessibility: The target compound’s synthesis is straightforward compared to analogues with complex heterocycles (e.g., quinazolinone in 4d), which require multi-step reactions .
ADMET and Toxicity Profiles
The methoxy group may reduce toxicity compared to nitro-containing derivatives like Nitazoxanide, which requires metabolic activation .
Biological Activity
3-fluoro-N-(3-methoxyphenyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications, supported by data tables and case studies.
This compound is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, which can significantly influence its biological interactions and pharmacological properties.
The compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. Binding to these targets can lead to alterations in their activity, which is crucial for its potential therapeutic effects. For instance, it has been noted for its ability to inhibit certain enzymes involved in disease pathways, making it a candidate for drug development.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. A study demonstrated that derivatives of benzamide compounds could inhibit polyketide synthase (Pks13), an essential enzyme for mycobacterial survival, presenting a potential pathway for tuberculosis treatment .
Receptor Binding
The compound has been evaluated for its binding affinity to various receptors. Notably, it shows promise as a selective agonist for dopamine receptors, particularly the D3 receptor. Table 1 summarizes the binding affinities and activities observed:
| Compound | Receptor Type | EC50 (nM) | Emax (%) |
|---|---|---|---|
| This compound | D3R | 98 ± 21 | 95 ± 6 |
| Unsubstituted Benzamide | D3R | Comparable potency | - |
This selectivity suggests potential applications in treating neuropsychiatric disorders .
Anticancer Activity
The anticancer properties of this compound have been investigated using various cancer cell lines. In vitro studies have shown that it can induce apoptosis in HepG2 and HeLa cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Studies
- Tuberculosis Treatment : A study identified novel inhibitors targeting Pks13 derived from benzamide structures, including derivatives similar to this compound. These compounds demonstrated effective inhibition against Mycobacterium tuberculosis in murine models .
- Neuroprotection : The compound's interaction with dopamine receptors indicates potential neuroprotective effects. In vitro assays showed that it could promote β-arrestin translocation and G protein activation without significant off-target effects .
Comparative Analysis
Table 2 compares the biological activities of this compound with related compounds:
| Compound | Anticancer Activity (IC50 HepG2) | D3R Agonist Activity (EC50) |
|---|---|---|
| This compound | 4.85 μM | 98 ± 21 nM |
| 4-fluoro-derivative | 5.00 μM | - |
| Unsubstituted analog | >100 μM | - |
This comparison highlights the enhanced potency of the fluorinated derivative over other analogs.
Q & A
Q. What purification techniques are optimal for isolating high-purity this compound?
- Answer :
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:3) for baseline separation.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) remove trace impurities .
Q. How can researchers validate the stability of this compound under long-term storage conditions?
- Answer :
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via NMR.
- Light Sensitivity : Use amber vials to prevent photodegradation.
- Mass Balance Analysis : Ensure >95% recovery after storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
